molecular formula C6H10O2 B030224 5,5-Dimethyldihydrofuran-2(3h)-one CAS No. 3123-97-5

5,5-Dimethyldihydrofuran-2(3h)-one

Cat. No.: B030224
CAS No.: 3123-97-5
M. Wt: 114.14 g/mol
InChI Key: NPHAVLULUWJQAS-UHFFFAOYSA-N
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Description

5,5-Dimethyldihydrofuran-2(3H)-one is an organic compound with the molecular formula C6H10O2 It is a furan derivative, specifically a dihydrofuranone, characterized by the presence of two methyl groups at the 5th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyldihydrofuran-2(3H)-one can be achieved through several methods. One common approach involves the cyclization of 4,4-dimethyl-1,3-dioxane-2-one under acidic conditions. Another method includes the reaction of 4,4-dimethyl-1,3-dioxane-2-one with a suitable nucleophile, followed by cyclization.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the cyclization reaction.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyldihydrofuran-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The methyl groups at the 5th position can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or other reduced derivatives.

    Substitution: Halogenated derivatives or other substituted products.

Scientific Research Applications

5,5-Dimethyldihydrofuran-2(3H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 5,5-Dimethyldihydrofuran-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to the formation of new chemical entities. The exact molecular targets and pathways involved may vary depending on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethylfuran: Another furan derivative with similar structural features but different chemical properties.

    2,3-Dihydro-5-methylfuran: A related compound with a similar furan ring structure but different substitution pattern.

    4,5-Dimethyldihydro-2(3H)-furanone: A closely related compound with similar chemical properties.

Uniqueness

5,5-Dimethyldihydrofuran-2(3H)-one is unique due to its specific substitution pattern and the presence of two methyl groups at the 5th position. This structural feature imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

5,5-dimethyloxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-6(2)4-3-5(7)8-6/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPHAVLULUWJQAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=O)O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10185150
Record name Iso-caprolactone
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Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3123-97-5
Record name Iso-caprolactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003123975
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Record name Isocaprolactone
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128078
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Record name 5,5-Dimethyl-dihydro-furan-2-one
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Record name ISO-CAPROLACTONE
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Q & A

Q1: What is the significance of the 5,5-dimethyldihydrofuran-2(3H)-one moiety in trachelinoside?

A1: The research primarily focuses on the isolation and structural characterization of trachelinoside as a novel C8 normonoterpenoid glycoside from Trachelospermum jasminoides []. While the specific biological activity of trachelinoside was not investigated in this study, the presence of the this compound moiety likely contributes to its overall physicochemical properties. Further research is needed to elucidate the specific role of this moiety in the potential biological activity of trachelinoside.

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